REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[Br:12]N1C(=O)CCC1=O>C(#N)C>[NH2:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([Br:12])=[CH:8][N:9]=1
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Name
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|
Quantity
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1 kg
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Type
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reactant
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Smiles
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COC(=O)C1=NC=CN=C1N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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|
Quantity
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8 L
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 75-80° C.
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Type
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WAIT
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Details
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held for 2-3 hours under slightly refluxing conditions
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Duration
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2.5 (± 0.5) h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 25° C.
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Type
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CUSTOM
|
Details
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evaporated to dryness on a rotary evaporator
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Type
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DISSOLUTION
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Details
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The resulting dark solids were redissolved in dichloromethane (20 L)
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Type
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ADDITION
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Details
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activated carbon (100 g) was charged
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Type
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STIRRING
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Details
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The resulting suspension was stirred at 25° C. for 30-60 minutes
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Duration
|
45 (± 15) min
|
Type
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FILTRATION
|
Details
|
before filtering
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Type
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CUSTOM
|
Details
|
to remove insolubles
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Type
|
WASH
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Details
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The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L)
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Type
|
CUSTOM
|
Details
|
The Organic layers were collected
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Type
|
CUSTOM
|
Details
|
after phase separation
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Type
|
CUSTOM
|
Details
|
Dichloromethane was removed on rotary evaporator
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |